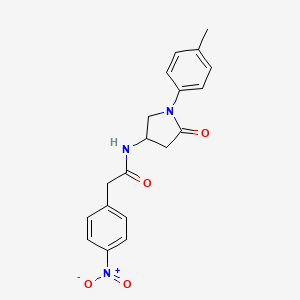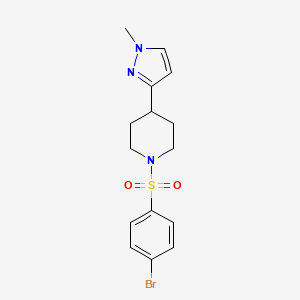
1-((4-bromophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-bromophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C15H18BrN3O2S and its molecular weight is 384.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One of the primary applications of this compound is in the synthesis of new heterocycles with potential antimicrobial properties. Studies have demonstrated the utility of similar structures in generating a variety of heterocyclic compounds that exhibit significant antimicrobial activity against a range of pathogens. For instance, El‐Emary et al. (2002) reported on the synthesis of heterocycles based on a related pyrazole structure, highlighting their potential in antimicrobial applications (El‐Emary, Al-muaikel, & Moustafa, 2002). This research underscores the importance of such compounds in the development of new antimicrobial agents.
Anticancer Potential
The compound's structure is also integral to research in anticancer drug development. The synthesis of propanamide derivatives bearing similar piperidinyl-1,3,4-oxadiazole structures and their evaluation as promising anticancer agents illustrate the compound's relevance in oncological research. Rehman et al. (2018) synthesized and evaluated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, revealing their strong anticancer potential against various cancer cell lines (Rehman et al., 2018).
Biological Evaluation and Enzyme Inhibition
The biological evaluation of synthesized compounds incorporating this structure has shown promising results in enzyme inhibition, which is crucial for the development of therapeutic agents. For example, Khalid et al. (2016) synthesized and screened a series of compounds for their inhibitory activity against butyrylcholinesterase (BChE), a target enzyme in the treatment of Alzheimer's disease. The study not only revealed the compounds' potential as BChE inhibitors but also provided insights into their interaction with the enzyme, contributing to the design of more effective treatments (Khalid et al., 2016).
Structure-Activity Relationships
The exploration of structure-activity relationships (SAR) of compounds containing this structure contributes significantly to the understanding of their biological activities. Research on pyrazole derivatives, for instance, has shed light on the structural requirements for achieving potent and selective biological activities, informing the design of compounds with optimized therapeutic profiles (Lan et al., 1999).
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-18-9-8-15(17-18)12-6-10-19(11-7-12)22(20,21)14-4-2-13(16)3-5-14/h2-5,8-9,12H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWYUPUVGCGNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
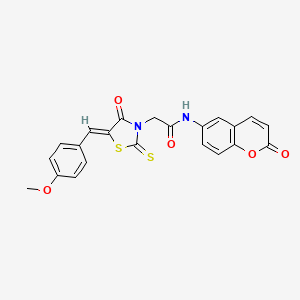
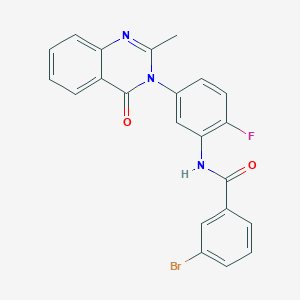
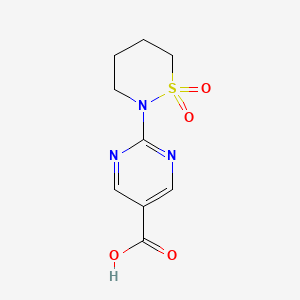

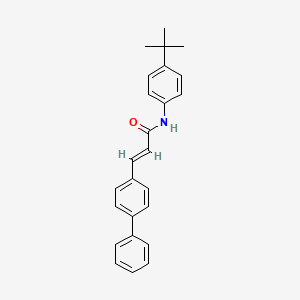
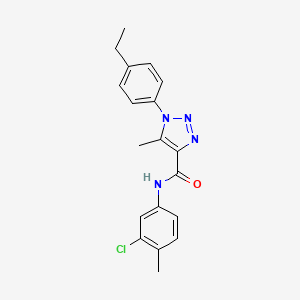
![3-Oxospiro[3.4]octane-1-carboxylic acid](/img/structure/B2540378.png)
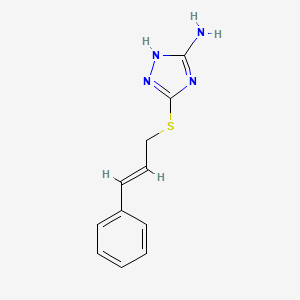


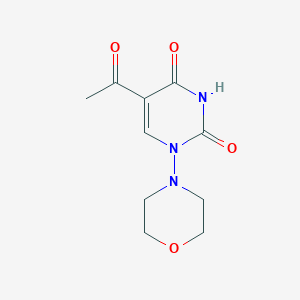
![7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2540386.png)

